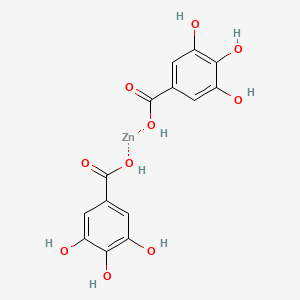

3,4,5-trihydroxybenzoic acid;zinc

Description

Historical Context and Evolution of Research on Phenolic Acid-Metal Interactions

The interaction between phenolic compounds and metal ions is a phenomenon that has been observed in nature for millennia, often manifesting as color changes in plants or the tanning of leather. However, the systematic scientific study of these interactions began to take shape more recently. Early research into phenolic acids, a major group of polyphenols, focused on their identification and quantification in various plant sources. nih.gov These compounds, characterized by a benzene (B151609) ring, a carboxylic acid group, and one or more hydroxyl groups, were recognized for their diverse biological activities, including antioxidant properties. researchgate.net

The ability of phenolic compounds to chelate metal ions, thereby influencing their bioavailability and reactivity, became a significant area of interest. researchgate.net This chelation can either enhance or diminish the biological effects of both the phenolic acid and the metal ion. For instance, the complexation of phenolic compounds with metal ions has been shown to improve their thermal stability and alter their antioxidant capacity. mdpi.com The number and position of hydroxyl groups on the aromatic ring, along with the delocalization of electron charge, are critical factors influencing the antioxidant effectiveness of these compounds. nih.gov

The evolution of research in this field has been driven by advancements in analytical techniques. Methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction have provided detailed insights into the structural changes that occur upon complexation. mdpi.comnih.gov These techniques have allowed scientists to move beyond simple observation to a more methodical and rational design of novel metal-phenolic complexes with specific desired properties. nih.gov

Significance of Zinc as a Bioactive Metal in Complex Formation

Zinc is an essential trace element vital for the functioning of a vast number of biological processes in humans, animals, plants, and microorganisms. wikipedia.org It is the second most abundant trace metal in the human body after iron and is a crucial component of over 300 enzymes and more than 1000 transcription factors. wikipedia.orgnumberanalytics.com These zinc-dependent enzymes are involved in a wide range of metabolic pathways, including DNA and RNA metabolism, signal transduction, and gene expression. wikipedia.orgnumberanalytics.com

The biological importance of zinc stems from its unique chemical properties. As a Zn(II) ion, it has a filled d-shell, which means it does not participate in redox reactions and has a flexible coordination geometry. nih.govwikipedia.org This allows it to bind to a variety of organic ligands, including the side chains of amino acids like histidine, cysteine, aspartic acid, and glutamic acid in proteins. wikipedia.org This flexibility in coordination is a key reason for its involvement in such a wide array of biological functions. nih.gov

In the context of complex formation with phenolic acids like 3,4,5-trihydroxybenzoic acid, zinc's role is multifaceted. The formation of a zinc-phenolic acid complex can significantly alter the bioavailability and biological activity of both the zinc and the phenolic acid. mdpi.com For example, studies have shown that complexation with zinc can enhance the antioxidant and antidiabetic properties of phenolic acids. nih.govnih.gov This is often attributed to the structural changes induced by the metal ion, which can affect the electron distribution and reactivity of the phenolic ligand. mdpi.com The resulting complexes may exhibit improved therapeutic potential compared to the individual components. nih.gov

Overview of Advanced Research Paradigms for 3,4,5-Trihydroxybenzoic Acid-Zinc Systems

Contemporary research into 3,4,5-trihydroxybenzoic acid-zinc complexes employs a range of sophisticated techniques to synthesize, characterize, and evaluate these systems. The synthesis often involves straightforward chemical methods where the phenolic acid is combined with a zinc salt, leading to the formation of the complex. mdpi.com The molar ratio of the reactants is a critical parameter that influences the stoichiometry and structure of the resulting complex. revmedchir.ro

Characterization of these complexes is a crucial step to understand their structure-activity relationships. A variety of analytical methods are utilized for this purpose:

Spectroscopic Techniques: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups involved in the coordination with the zinc ion. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution. nih.gov UV-Visible spectroscopy can reveal changes in the electronic structure upon complexation. frontiersin.org

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of the complexes compared to the free ligand. mdpi.com

X-ray Diffraction: Powder X-ray diffraction (PXRD) can be used to determine the crystalline nature and structure of the synthesized complexes. nih.gov For single crystals, X-ray crystallography provides precise atomic coordinates and bond lengths. nih.gov

The biological activities of these complexes are evaluated using a variety of in vitro and in silico methods. Antioxidant capacity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Other biological evaluations may include assessing their potential as antidiabetic, antimicrobial, or anticancer agents. nih.govnih.govekb.eg

Furthermore, computational methods like molecular docking are increasingly being used to predict and understand the interactions of these complexes with biological targets, such as enzymes and proteins. nih.gov This in silico approach complements experimental data and provides valuable insights into the potential mechanisms of action, guiding the rational design of new and more effective 3,4,5-trihydroxybenzoic acid-zinc complexes for various applications.

Detailed Research Findings

| Study Focus | Key Findings | Techniques Used | Citation |

|---|---|---|---|

| Synthesis and characterization of a Zn(II)-gallic acid complex | Complexation occurred through a Zn(O4) coordination, with the complex acquiring two moieties of gallic acid. This resulted in a significant increase in DPPH and ABTS radical scavenging properties and α-glucosidase inhibitory activity compared to gallic acid alone. | Fourier Transform Infrared (FT-IR), 1H NMR, Cytotoxicity assays, Radical scavenging assays, Enzyme inhibition assays, Glucose uptake assays, Molecular docking | nih.gov |

| Correlation between molecular structure and biological activities of metal-phenolic compound complexes | Metal ion coordination alters the charge distribution, bond angle, and bond length within phenolic compounds, impacting their electron and proton transfer capacity and enhancing their antioxidant properties. The thermal stability of phenolic compounds generally improved after metal coordination. | FT-IR, FT-Raman, NMR, UV/Vis spectroscopy, X-ray diffraction, Thermal analysis, Quantum calculations, Biological assays (DPPH, ABTS, FRAP) | mdpi.com |

| Synthesis and biological activities of zinc(II) complexes with an aminoquinoline derivative | The synthesized Zn(II) complex showed improved antioxidant activity compared to the free ligand, with an IC50 value of 10.46 μg/ml in the DPPH assay. The complex exhibited a distorted tetrahedral geometry. | Physicochemical and spectroscopic methods (EDX, FTIR, PXRD, MS, TGA), DFT analysis, Molecular docking, In vitro antibacterial and antioxidant assays | frontiersin.orgnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H12O10Zn |

|---|---|

Molecular Weight |

405.6 g/mol |

IUPAC Name |

3,4,5-trihydroxybenzoic acid;zinc |

InChI |

InChI=1S/2C7H6O5.Zn/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12); |

InChI Key |

GIFWBTJFSUNCMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O.[Zn] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Complexation Dynamics

Chelation Chemistry of 3,4,5-Trihydroxybenzoic Acid with Zinc Ions

The interaction between 3,4,5-trihydroxybenzoic acid, commonly known as gallic acid, and zinc ions is characterized by the formation of stable coordination complexes. The phenolic hydroxyl groups and the carboxylic acid group on the gallic acid molecule provide multiple sites for chelation with the zinc cation. This chelation is fundamental to the structure and properties of the resulting zinc-gallic acid complexes. The process involves the displacement of protons from the hydroxyl and/or carboxylic acid groups and the formation of coordinate bonds between the oxygen atoms and the central zinc ion. Docking studies of similar zinc-chelating compounds indicate that coordination can occur through oxygen atoms from hydroxyl or carbonyl groups. nih.gov

The coordination of zinc ions with 3,4,5-trihydroxybenzoic acid can result in various geometries and stoichiometries. The chemical name, Zinc bis(3,4,5-trihydroxybenzoate), suggests a common 2:1 ligand-to-metal ratio. chemspider.com Studies on the complexation of Zn(II) with structurally similar polyphenols, such as epigallocatechin-3-gallate (EGCG), have provided insights into potential coordination modes. Density functional theory (DFT) calculations suggest that both bis- (2:1) and tris- (3:1) coordination complexes can be formed, with bis-coordination being thermodynamically favored. nih.gov In these complexes, zinc can adopt tetrahedral or octahedral geometries. nih.gov An additional peak at 415 cm⁻¹ in the infrared spectrum, attributed to the Zn-O stretching vibration, confirms the complexation reaction. nih.gov

In the broader context of related zinc-gallium-oxygen systems, such as the zinc gallate (ZnGa₂O₄) spinel, the coordination environment is also well-defined. In the normal spinel structure of ZnGa₂O₄, Zn²⁺ ions occupy tetrahedral sites, while Ga³⁺ ions are located in octahedral sites. arxiv.orgnih.gov While this is a different compound from the direct coordination complex of zinc and gallic acid, it illustrates the preferred coordination geometries of zinc in an oxide environment.

| Parameter | Description | Example Values/Observations | Reference |

|---|---|---|---|

| Stoichiometry (Ligand:Metal) | Ratio of 3,4,5-trihydroxybenzoic acid ligands to Zinc ions. | 2:1 (bis-coordination) is common and thermodynamically favored; 3:1 (tris-coordination) is also possible. | chemspider.comnih.gov |

| Coordination Geometry | The spatial arrangement of the ligands around the central zinc ion. | Tetrahedral (Td) and Octahedral (Oh) geometries are observed. | nih.gov |

| Binding Energy | Calculated free energy of binding for complex formation. | For a similar Zn(II)-EGCG complex: -70.24 kcal/mol (bis-) and -62.69 kcal/mol (tris-). | nih.gov |

| Vibrational Spectroscopy | Infrared spectroscopy peak confirming metal-ligand bond formation. | A peak at 415 cm-1 corresponds to the Zn-O stretching vibration. | nih.gov |

The formation and stability of 3,4,5-trihydroxybenzoic acid-zinc complexes are highly dependent on the pH of the solution. The pH dictates the protonation state of the gallic acid's functional groups, thereby influencing its chelating ability. Generally, complexation is favored under neutral to alkaline conditions, where the phenolic and carboxylic acid groups are deprotonated, making the oxygen atoms more effective electron donors.

Research on zinc-containing coordination polymers and nanoparticles has demonstrated this pH sensitivity. For instance, the synthesis of ZnGa₂O₄ nanoparticles via coprecipitation shows that at a pH between 6 and 10, the spinel phase is the majority product. mdpi.com However, at a pH of 12, a different layered double hydroxide phase is formed. mdpi.com Similarly, studies on Cr-doped zinc gallate nanoparticles in colloidal solutions reveal pH-dependent radioluminescence, with an enhancement observed in acidic media (pH = 4). nih.govacs.org A linear relationship between fluorescence intensity and pH values in the range of 4 to 7 has been observed for some zinc coordination polymers, highlighting their potential as pH probes. rsc.org The stability of these complexes is also pH-dependent; a zinc coordination polymer was found to be resistant to acid and base in a pH range of 3 to 12. rsc.org

| pH Range | Observed Effect on Synthesis/Properties | Reference |

|---|---|---|

| Acidic (pH 4) | 4.6-fold enhancement in radioluminescence of Cr-doped ZnGa₂O₄ nanoparticles compared to neutral solution. | nih.govacs.org |

| Acidic to Neutral (pH 4-7) | A linear relationship between fluorescence intensity and pH is observed for certain Zn coordination polymers. | rsc.org |

| Weakly Acidic to Alkaline (pH 6-10) | Optimal range for the synthesis of the spinel ZnGa₂O₄ phase via coprecipitation. | mdpi.com |

| Strongly Alkaline (pH 10) | Used in the synthesis of ultrathin Zn-gallate sheets, with NH₄OH added until pH 10 is reached. | acs.org |

| Strongly Alkaline (pH 12) | Formation of Zn-Ga layered double hydroxide phase instead of spinel during coprecipitation. | mdpi.com |

Novel Synthetic Routes for 3,4,5-Trihydroxybenzoic Acid-Zinc Complexes

Recent advancements in materials science have led to the development of several novel synthetic routes for producing zinc gallate complexes, often in the form of nanomaterials with controlled properties. These methods offer advantages over traditional solid-state reactions, which typically require high temperatures and long reaction times. mdpi.com

Hydrothermal and solvothermal methods are widely used for synthesizing crystalline nanomaterials from aqueous or non-aqueous solutions, respectively, in sealed vessels under elevated temperature and pressure. ceramic-science.comyoutube.com These techniques allow for precise control over the size, morphology, and crystallinity of the resulting particles.

For zinc gallate, these methods typically involve reacting zinc and gallium precursors (such as nitrates or sulfates) in a solvent at temperatures ranging from 150 to 240 °C. nih.govceramic-science.com The properties of the final product can be tuned by adjusting parameters like reaction time, temperature, precursor concentration, and solvent composition. nih.govmtak.hu For instance, in a solvothermal synthesis of Cr³⁺-doped zinc gallate nanoparticles, varying the ethanol/methanol ratio in the solvent was shown to alter the crystallite size. sisgeenco.com.br Similarly, in a hydrothermal synthesis, increasing the concentration of the ammonium hydroxide precursor and the reaction time led to an increase in nanoparticle diameter from 6.1 nm to 18.5 nm. nih.govacs.org

| Method | Precursors | Temperature | Time | Key Finding | Reference |

|---|---|---|---|---|---|

| Hydrothermal | ZnSO₄, Al(NO₃)₃, Ga(NO₃)₃, N(CH₃)₄OH | 150 - 240 °C | 5 h | Formation of nanocrystalline spinel phase with crystallite size around 8 nm at 180 °C. | ceramic-science.com |

| Hydrothermal | Not specified (with NH₄OH) | 180 °C | 4 - 20 h | Particle size is controllable (6.1 to 18.5 nm) by varying reaction time and NH₄OH concentration. | nih.govacs.org |

| Solvothermal | Not specified | Not specified | Not specified | Crystallite size varies with the ethanol/methanol ratio in the solvent. | sisgeenco.com.br |

To further accelerate synthesis and improve energy efficiency, microwave-assisted and sonochemical methods have been developed.

Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat the reaction mixture. youtube.com This leads to shorter reaction times, higher yields, and often, products with high purity and improved properties compared to conventional heating methods. youtube.commdpi.com This technique has been successfully applied to produce nanostructured zinc-copper gallates and various zinc oxide nanoparticles. uzh.chnih.gov The microwave-based approach provides a straightforward, one-step route to these materials. uzh.ch

Sonochemical synthesis employs high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. iaamonline.orgrsc.org The extreme conditions created during bubble collapse (high temperatures and pressures) drive chemical reactions, leading to the formation of nanomaterials. rsc.org This method has been used to synthesize single-phase, spherical zinc gallate nanophosphors. researchgate.net The advantages of this approach include rapid reaction rates and the ability to produce materials with unique properties. iaamonline.org

The synthesis of zinc gallate complexes is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact. A key aspect is the use of cost-effective and renewable starting materials. acs.org Gallic acid itself is a naturally occurring phenolic acid found in numerous plants. nmppdb.com.ngresearchgate.net

Microwave-assisted synthesis is considered a green technique due to its high energy efficiency. youtube.com Furthermore, conducting these reactions in water, a benign solvent, enhances their green credentials. youtube.com Another approach involves biosynthesis, where microorganisms are used to mediate the production of nano-dimensioned zinc gallate phosphors. nih.govosti.gov This method operates under near-neutral pH and provides a low-cost, highly scalable route to nanomaterial synthesis. nih.gov The development of synthetic procedures that use cost-effective zinc salts and gallic acid without complex steps also aligns with green chemistry principles, minimizing waste and energy consumption. acs.org

Kinetics and Thermodynamics of Complex Formation

The interaction between 3,4,5-trihydroxybenzoic acid and zinc (II) ions is a nuanced process characterized by specific kinetic and thermodynamic profiles. The formation of the zinc-gallic acid complex is not instantaneous but proceeds through a defined pathway with measurable reaction rates. Concurrently, the stability of the resulting chelate is governed by fundamental thermodynamic principles, which dictate the spontaneity and extent of the complexation reaction.

Detailed kinetic studies on the formation of the 3,4,5-trihydroxybenzoic acid;zinc complex are essential for elucidating the reaction mechanism. While specific rate constants for this particular complexation are not extensively documented in publicly available literature, the general principles of metal-ligand binding kinetics provide a framework for understanding the process. The formation of metal complexes typically involves a stepwise process, where the ligand progressively displaces solvent molecules from the metal ion's coordination sphere.

The stability of the this compound complex is a critical parameter that quantifies the strength of the interaction between the zinc ion and the gallic acid ligand. This stability is expressed through stability constants (K), which are equilibrium constants for the formation of the complex. Research has shown that the complexation of gallic acid with transition metal ions, including zinc, occurs in a stepwise manner. researchgate.net

Studies have been conducted to determine the proton-ligand and metal-ligand stability constants for the zinc-gallic acid complex in aqueous solutions. The Irving-Rossotti titration method has been employed to determine these constants at a specific temperature and ionic strength. The results indicate a stepwise complex formation, with the first and second stability constants (log K1 and log K2) being determined. researchgate.net

The order of stability for complexes of gallic acid with several divalent transition metal ions has been reported to follow the Irving-Williams series, which generally places zinc (II) complexes in a position of significant stability. researchgate.net The high value of the stability constants indicates a strong tendency for the formation of the zinc-gallic acid complex. researchgate.net This high stability is attributed to the chelate effect, where the multidentate nature of gallic acid leads to a more stable complex than would be formed with analogous monodentate ligands. The geometry of the complex, likely involving coordination through the hydroxyl and carboxyl groups of gallic acid, contributes to this stability. researchgate.net

Below is an interactive data table summarizing the reported stability constants for the this compound complex.

| Parameter | Value | Method of Determination | Conditions |

| log K₁ | 8.51 | pH-metric titration | 27°C, 1N NaNO₃ |

| log K₂ | 6.83 | pH-metric titration | 27°C, 1N NaNO₃ |

Note: The data in this table is based on the findings from the study by Shaikh Abdul Rahim et al. (2017). researchgate.net

Structural Elucidation and Conformational Dynamics of 3,4,5 Trihydroxybenzoic Acid Zinc Complexes

The investigation into the structure of 3,4,5-trihydroxybenzoic acid-zinc complexes provides fundamental insights into their chemical and physical properties.

Crystallographic Analysis and Solid-State Structure Determination

Crystallographic studies are instrumental in determining the precise spatial arrangement of atoms within a crystalline solid.

X-ray diffraction (XRD) is a powerful technique for characterizing the crystal structure of materials. In the case of the 3,4,5-trihydroxybenzoic acid-zinc complex, XRD analysis of single crystals and powders provides detailed information about its lattice parameters and phase purity.

For instance, studies on related zinc gallate (ZnGa₂O₄) nanoparticles, which share the gallate component, have demonstrated the utility of XRD in confirming the formation of the desired crystal structure. nih.govresearchgate.net Rietveld refinement of the XRD data can reveal a pure phase with specific lattice parameters. nih.gov For example, a study on zinc gallate nanoparticles reported a lattice parameter of a = 0.8386(3) nm. nih.gov Similarly, powder X-ray diffraction (PXRD) patterns have been used to confirm the rhombohedral pure phase of dysprosium-doped zinc gallate phosphors. researchgate.net

The crystal structure of the parent molecule, 3,4,5-trihydroxybenzoic acid, has been determined to be monoclinic. nih.gov This information provides a foundational understanding for the more complex structures formed upon coordination with zinc. The analysis of zinc oxide (ZnO) nanoparticles by XRD has also been crucial in identifying their wurtzite hexagonal structure and determining properties like crystallite size. mathsjournal.comchalcogen.ro

| Compound | Crystal System | Lattice Parameters | Reference |

|---|---|---|---|

| Zinc Gallate (ZnGa₂O₄) Nanoparticles | Cubic | a = 0.8386(3) nm | nih.gov |

| 3,4,5-Trihydroxybenzoic Acid | Monoclinic | a = 25.629 (2) Å, b = 4.9211 (4) Å, c = 11.2217 (9) Å, β = 106.251 (1)° | nih.gov |

| Zinc Oxide (ZnO) Nanoparticles | Wurtzite Hexagonal | - | mathsjournal.com |

In the crystal structure of 3,4,5-trihydroxybenzoic acid, several intermolecular O-H···O hydrogen bonds are present. nih.gov These hydrogen bonds, along with other weak interactions, dictate how the molecules pack together. rsc.org The study of intermolecular interactions is essential for understanding structure-property relationships in molecular crystals. rsc.orgnih.gov For instance, in some zinc complexes, weak C–H···N hydrogen bonding has been observed to influence crystal packing and enhance intermolecular interactions. nih.gov The analysis of these interactions can be performed using computational methods and by examining the molecular Voronoi polyhedron. nih.govmdpi.com

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques provide valuable information about the molecular structure, bonding, and dynamics of compounds. nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netbldpharm.comresearchgate.net

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org

In the context of 3,4,5-trihydroxybenzoic acid and its zinc complexes, FT-IR spectra are dominated by vibrations of the peripheral oxygen-containing substituents. nih.govmdpi.comresearchgate.net The FT-IR spectrum of 3,4,5-trihydroxybenzoic acid shows characteristic bands for the hydroxyl (O-H) and carbonyl (C=O) groups. researchgate.net Upon complexation with zinc, shifts in the positions of these bands can indicate the coordination of the ligand to the metal center. researchgate.net For example, in metal complexes of 3,4,5-trimethoxybenzoic acid, a related compound, changes in the IR spectra are indicative of the carboxylate group acting as a ligand. researchgate.net

Raman spectroscopy provides complementary information, with the spectra being dominated by ring vibrations. nih.govmdpi.comresearchgate.net The Raman spectra of gallic acid and related polyphenols reveal that the substituents on the ring strongly affect these vibrations. nih.govmdpi.com In studies of zinc-substituted cobalt ferrites, Raman spectroscopy has been used to monitor the presence and site distribution of zinc ions. nih.gov Similarly, Raman spectroscopy of zinc gallate-based hydrotalcites has provided insight into their unique structures. scispace.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | ~3300-3500 | researchgate.net |

| C=O (carboxyl) | Stretching | ~1680-1710 | researchgate.net |

| C=C (aromatic) | Stretching | ~1450-1600 | nih.gov |

| Zn-O | Stretching | ~400-500 | chalcogen.ro |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 3,4,5-trihydroxybenzoic acid shows distinct signals for the aromatic protons and the hydroxyl and carboxylic acid protons. researchgate.net Upon complexation with a diamagnetic metal ion like Zn²⁺, changes in the chemical shifts of the ligand's protons can indicate the coordination sites. researchgate.net For instance, in zinc complexes with other ligands, a downfield shift of proton signals is often observed upon coordination. researchgate.net

| Proton | Approximate Chemical Shift | Reference |

|---|---|---|

| Aromatic C-H | ~7.0-7.2 | researchgate.net |

| Hydroxyl O-H | Variable, broad | researchgate.net |

| Carboxylic Acid O-H | Variable, broad | researchgate.net |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgnumberanalytics.com While zinc(II) complexes are typically diamagnetic (no unpaired electrons) and therefore ESR-silent, the technique can be employed to study paramagnetic species that might be present as impurities or intentionally introduced. nih.gov For example, if the zinc complex contains a paramagnetic metal ion as a dopant, ESR can provide valuable information about the electronic structure and coordination environment of that ion. aip.org

In the context of zinc gallate nanoparticles, when doped with a paramagnetic ion like Cr³⁺, ESR spectroscopy can confirm the presence and study the local environment of the dopant ion. nih.gov The g-factor and hyperfine coupling constants obtained from ESR spectra can give insights into the geometry and bonding of the paramagnetic center. numberanalytics.com

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For 3,4,5-trihydroxybenzoic acid-zinc complexes, XPS provides critical insights into the coordination environment of the zinc ion and the electronic structure of the complex.

The technique works by irradiating the sample with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its oxidation state.

In the context of a zinc-gallic acid complex, XPS analysis would focus on the core level spectra of Zinc (Zn 2p), Oxygen (O 1s), and Carbon (C 1s).

Zn 2p Spectrum: The binding energy of the Zn 2p peaks (Zn 2p3/2 and Zn 2p1/2) provides direct information about the oxidation state of zinc, which is expected to be Zn(II) in this complex. Shifts in these binding energies compared to other zinc compounds, like ZnO or Zn(OH)₂, can reveal details about the coordination of zinc with the hydroxyl and carboxyl groups of the gallic acid ligand.

O 1s Spectrum: The O 1s spectrum is particularly informative. It can be deconvoluted into multiple peaks corresponding to the different oxygen environments in the complex: the carboxyl group (C=O and C-OH) and the phenolic hydroxyl groups (-OH) of the gallic acid. Upon coordination with zinc, the binding energies of the oxygen atoms directly involved in bonding to the metal ion will shift, confirming the coordination sites.

C 1s Spectrum: Analysis of the C 1s spectrum helps to confirm the integrity of the organic ligand within the complex. Different peaks can be assigned to carbon atoms in various functional groups (C-C in the aromatic ring, C-O, and O-C=O).

This detailed analysis of binding energies and peak shapes allows for a comprehensive characterization of the electronic interactions between the zinc center and the 3,4,5-trihydroxybenzoic acid ligand.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of the 3,4,5-trihydroxybenzoic acid-zinc complex and for elucidating its structure through fragmentation analysis. nih.gov

When the complex is introduced into the mass spectrometer, it is ionized, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to prevent premature fragmentation. The resulting mass spectrum will show a peak corresponding to the molecular ion of the complex, allowing for precise determination of its molecular weight and confirmation of its stoichiometry.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns. The molecular ion of the complex is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For a 3,4,5-trihydroxybenzoic acid-zinc complex, expected fragmentation pathways could include:

Loss of small molecules like H₂O, CO, or CO₂.

Cleavage of the bond between the zinc ion and the gallic acid ligand.

Fragmentation of the gallic acid ligand itself.

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data, offering a molecular-level understanding of the structure, properties, and dynamics of the 3,4,5-trihydroxybenzoic acid-zinc complex.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to study coordination complexes, providing detailed information on geometry, bond energies, and electronic properties. uwa.edu.auresearchgate.net

For the 3,4,5-trihydroxybenzoic acid-zinc complex, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles between the zinc ion and the coordinating atoms of the gallic acid. This helps to predict the preferred coordination mode (e.g., bidentate chelation involving the carboxylate and an adjacent hydroxyl group).

Calculate Electronic Properties: DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwa.edu.au The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the complex. nih.gov

Analyze Charge Distribution: The calculations can map the electron density distribution, revealing the partial charges on each atom and providing insight into the nature and strength of the coordinate bonds.

Simulate Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which can then be compared with experimental results to validate the computed structure.

Studies on zinc gallate (ZnGa₂O₄) have employed DFT to understand its band structure, transition energies, and effective mass parameters, showcasing the utility of this method for complex zinc-containing materials. researchgate.netaip.org

Table 1: Representative DFT-Calculated Parameters for a Metal-Ligand Complex Note: This table is illustrative and represents typical data obtained from DFT calculations. Actual values would be specific to the 3,4,5-trihydroxybenzoic acid-zinc complex.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Zn-O Bond Length (Carboxylate) | ~2.0 - 2.2 Å | Indicates the distance of the coordinate bond from the carboxyl group. |

| Zn-O Bond Length (Hydroxyl) | ~2.1 - 2.3 Å | Indicates the distance of the coordinate bond from a phenolic hydroxyl group. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitation energy and chemical stability. nih.gov |

While DFT provides a static picture of the complex, Molecular Dynamics (MD) simulations are used to study its dynamic behavior and conformational flexibility over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex moves and changes shape in a simulated environment (e.g., in a solvent like water). nih.gov

For the 3,4,5-trihydroxybenzoic acid-zinc complex, MD simulations can reveal:

Conformational Landscape: The complex is not rigid. The aromatic ring and its functional groups can rotate and flex. MD simulations can explore the different accessible conformations and their relative energies.

Solvent Interactions: The simulations explicitly model the interactions between the complex and surrounding solvent molecules, showing how water molecules form hydrogen bonds and arrange themselves around the ligand and the zinc ion.

Stability of Coordination: MD can be used to assess the stability of the zinc-ligand bonds over time. By tracking key distances and angles, one can observe whether the initial coordination geometry is maintained or if it undergoes changes. researchgate.net

This information is crucial for understanding how the complex behaves in a biological or solution-phase environment, which is often its state in practical applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. iupac.orgnih.gov The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, and electronic features) determine its activity.

If the 3,4,5-trihydroxybenzoic acid-zinc complex is part of a series of related compounds being tested for a particular activity (e.g., as an enzyme inhibitor), a QSAR model could be developed. The process involves several steps:

Data Set Compilation: A set of molecules with known structures and measured activities is required.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the descriptors with the observed activity. researchgate.netkashanu.ac.ir

Model Validation: The predictive power of the QSAR model is rigorously tested using external or internal validation techniques to ensure it is robust and not a result of a chance correlation. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of the 3,4,5-trihydroxybenzoic acid-zinc complex, guiding the design of more potent or selective compounds. nih.gov

Mechanistic Investigations of Biological Interactions and Bioactivity

Antioxidant Mechanisms of Gallic Acid-Zinc Complexes

The antioxidant properties of gallic acid (3,4,5-trihydroxybenzoic acid) and its complexes with zinc are a subject of significant scientific interest. These compounds exhibit their antioxidant effects through various mechanisms, including direct scavenging of free radicals and modulation of cellular oxidative stress responses. rsc.orgresearchgate.net

Radical Scavenging Pathways and Reaction Stoichiometry (In Vitro Models)

In vitro studies using models like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assays have been instrumental in elucidating the antioxidant capacity of gallic acid and its zinc complexes. nih.govzen-bio.comnih.gov

The radical scavenging activity of gallic acid is primarily attributed to its three hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. nih.govnih.gov Theoretical studies suggest that in a nonpolar environment, the mechanism is likely hydrogen atom transfer (HAT), while in polar solvents like water, a sequential proton loss electron transfer (SPLET) mechanism is favored. nih.govacs.org

The stoichiometry of the reaction between gallic acid and DPPH radicals, which indicates how many radical molecules can be neutralized by one molecule of the antioxidant, has been reported to be as high as 6:1 in certain solvents. nih.gov However, some studies suggest that a simple 1:1 reaction mechanism may not fully account for the observed antioxidant activity, indicating the possibility of more complex reactions and side products. nih.gov The reaction kinetics are also influenced by the solvent used, with alcoholic solvents generally showing higher reaction rates. nih.govresearchgate.net

Functionalizing zinc oxide nanoparticles with gallic acid (ZnO@GA) has been shown to result in good antioxidative activity, with one study reporting 69.71% radical scavenging activity using the ABTS method. researchgate.netnih.gov This suggests that the complex retains or even enhances the radical scavenging potential of gallic acid.

In Vitro Antioxidant Activity of Gallic Acid and its Zinc Complex

| Compound | Assay | Key Findings | Reference |

|---|---|---|---|

| Gallic Acid | DPPH | Stoichiometry of up to 6:1 (GA:DPPH) in 2-PrOH. Reaction kinetics are solvent-dependent. | nih.gov |

| Gallic Acid | ABTS | IC50 value of 1.03 ± 0.25 µg/mL. Considered more sensitive than DPPH assay for some compounds. | nih.govcabidigitallibrary.org |

| ZnO@GA Nanoparticles | ABTS | Demonstrated 69.71% radical scavenging activity. | researchgate.netnih.gov |

Metal Chelation as a Modulator of Oxidative Stress Responses

Transition metals like iron and copper can contribute to oxidative stress by participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. Gallic acid can act as a chelating agent, binding to these metal ions and preventing them from participating in such reactions. rsc.orgrecentscientific.com This chelation ability is an important aspect of its antioxidant activity. nih.gov

The chelation process involves the carboxyl and hydroxyl groups of gallic acid binding to the metal ion. nih.gov This sequestration of pro-oxidant metal ions is a key mechanism by which gallic acid-zinc complexes can mitigate oxidative stress.

Regulation of Redox-Sensitive Signaling Pathways

The antioxidant effects of gallic acid and its zinc complexes extend beyond direct radical scavenging and metal chelation. They can also modulate intracellular signaling pathways that are sensitive to the cellular redox state. While direct evidence for the specific effects of gallic acid-zinc complexes on these pathways is still emerging, the known activities of gallic acid provide a strong basis for these mechanisms. rsc.org

Gallic acid has been shown to interfere with cell signaling pathways, which can influence processes like apoptosis in cancer cells. rsc.org This suggests an ability to interact with and modulate key regulatory proteins involved in cellular responses to oxidative stress. Although the precise mechanisms are still under investigation, it is plausible that gallic acid-zinc complexes could influence pathways such as the Keap1-Nrf2 pathway, a critical regulator of antioxidant gene expression, or the mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses. However, more specific research on the "3,4,5-trihydroxybenzoic acid;zinc" compound is needed to confirm these hypotheses.

Antimicrobial Modulatory Effects (Mechanistic Basis in Microbial Models)

Gallic acid and its zinc complexes have demonstrated significant antimicrobial properties against a range of microorganisms. mdpi.comresearchgate.net The mechanisms underlying these effects involve the disruption of microbial structures and the inhibition of essential microbial enzymes.

Disruption of Microbial Cell Wall/Membrane Integrity

A primary mechanism of the antimicrobial action of gallic acid and its derivatives is the disruption of the bacterial cell membrane. nih.govresearchgate.netfrontiersin.org Gallic acid can alter the permeability, charge, and hydrophobicity of the cell membrane, leading to irreversible changes and the leakage of intracellular components. nih.govresearchgate.net

The combination of gallic acid with zinc, particularly in the form of zinc oxide nanoparticles, appears to enhance this disruptive effect. Zinc oxide nanoparticles alone have antimicrobial properties, and when functionalized with gallic acid, they show increased efficacy, especially against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov This enhanced activity is attributed to the high affinity of gallic acid for the bacterial cell membrane, which facilitates the interaction of the nanoparticle with the bacterial surface. nih.gov Zinc-gallic acid-polylysine nanocomplexes have also been designed to adhere to bacterial cells and release zinc ions, leading to a potent bactericidal effect. researchgate.net Studies have confirmed that gallic acid can damage both the outer and inner membranes of bacteria like E. coli. nih.gov

Inhibition of Microbial Enzyme Systems

The chelation of zinc by gallic acid could play a role in this enzymatic inhibition. The complex may be able to penetrate the cell and deliver zinc ions to the cytoplasm, where they can interfere with metalloenzymes. Alternatively, the complex itself may bind to and inhibit enzymes more effectively than either component alone. For instance, zinc oxide nanoparticles have been shown to exhibit enzyme inhibitory activity. google.com While the specific microbial enzymes targeted by gallic acid-zinc complexes are still being fully elucidated, this mechanism represents a significant aspect of their antimicrobial action.

Interference with Biofilm Formation Processes

The compound demonstrates notable activity in preventing the formation of bacterial biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. This matrix protects the embedded bacteria from antibiotics and host immune responses, making biofilm-associated infections particularly challenging to treat.

Research has shown that zinc, a key component of this compound, can inhibit biofilm formation by a variety of pathogenic bacteria. nih.gov At micromolar concentrations that are not lethal to the bacteria, zinc has been observed to effectively block the initial stages of biofilm development in a dose-dependent manner for several bacterial species, including both Gram-negative and Gram-positive pathogens. nih.gov It is important to note, however, that while zinc is effective at preventing the establishment of new biofilms, it does not appear to disperse biofilms that have already formed. nih.gov The antibiofilm activity of zinc suggests a potential utility in mitigating infections where biofilm formation is a critical virulence factor. nih.gov

Anti-Inflammatory Modulatory Effects (Molecular and Cellular Mechanisms)

The anti-inflammatory properties of this compound are attributed to its ability to modulate various molecular and cellular pathways involved in the inflammatory response.

Modulation of Pro-Inflammatory Cytokine Production (In Vitro)

In vitro studies have demonstrated that zinc can significantly influence the production of pro-inflammatory cytokines by immune cells. For instance, in peripheral blood mononuclear cells (PBMCs), stimulation with zinc sulfate (B86663) has been shown to elicit different responses depending on the immune status of the individual. In individuals with a zinc allergy, stimulation with zinc at concentrations of 50 and 100 μM resulted in a significant increase in the production of both Th1 cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), and Th2 cytokines. nih.govnih.gov Conversely, in healthy control subjects, zinc stimulation did not produce these effects. nih.gov This suggests a modulatory role for zinc in cytokine production, which can be either pro-inflammatory or neutral depending on the cellular context. Other studies have indicated that zinc can also lead to a decrease in the expression of inflammatory cytokines like TNF-α and IL-1β. nih.govnih.govfrontiersin.org

Table 1: Effect of Zinc Sulfate (100 μM) on Cytokine Production in PBMCs from Zinc-Allergic Patients vs. Healthy Controls

| Cytokine | Zinc-Allergic Patients (pg/mL) | Healthy Controls (pg/mL) | p-value |

| IFN-γ | Significantly Increased | No Significant Change | < 0.005 |

| TNF-α | Significantly Increased | No Significant Change | < 0.05 |

| IL-1β | Significantly Increased | No Significant Change | < 0.001 |

| IL-5 | Significantly Increased | No Significant Change | < 0.05 |

| IL-13 | Significantly Increased | No Significant Change | < 0.001 |

| MIF | Significantly Increased | No Significant Change | < 0.001 |

Source: Adapted from in vitro studies on peripheral blood mononuclear cells. nih.gov

Inhibition of Key Inflammatory Enzymes

The gallate moiety, 3,4,5-trihydroxybenzoic acid, is structurally related to other polyphenolic compounds like epigallocatechin gallate (EGCG), which have been shown to inhibit key inflammatory enzymes. EGCG has demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Furthermore, EGCG can inhibit matrix metalloproteinases (MMPs), which are zinc-dependent enzymes that degrade the extracellular matrix, a process crucial for inflammatory cell migration and tissue remodeling during inflammation. nih.gov Zinc itself has been shown to inhibit certain enzymes with high affinity, sometimes in the nanomolar range, suggesting a regulatory role for zinc ions in enzymatic activity. nih.gov For instance, zinc can inhibit caspases, which, in addition to their role in apoptosis, can also be involved in inflammation. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

A central mechanism through which this compound exerts its anti-inflammatory effects is by regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and adhesion molecules.

In vitro studies have shown that zinc can decrease the activation of NF-κB and its downstream target genes. nih.govnih.gov This inhibitory effect is partly mediated by the upregulation of A20, a zinc-finger protein that acts as a negative feedback regulator of NF-κB signaling. nih.govfrontiersin.org Similarly, gallic acid and its derivatives have been shown to suppress NF-κB activation. nih.gov For example, gallic acid-coated zinc oxide nanoparticles have been found to target the NF-κB p65 subunit, leading to a reduction in inflammatory markers. nih.gov The regulation of the NF-κB pathway by both zinc and the gallate component underscores the compound's potent anti-inflammatory potential. nih.govnih.govnih.govnih.gov

Anti-Cancer Mechanistic Insights (In Vitro and Cellular Studies)

The compound has demonstrated significant anti-cancer activity in various in vitro and cellular models, primarily through the induction of programmed cell death and the halting of the cancer cell cycle.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Both zinc and gallic acid contribute to the anti-cancer effects of the compound by inducing apoptosis and causing cell cycle arrest in malignant cells. nih.govnih.govnju.edu.cn Zinc can restrict the growth of cancer cells, such as those in the prostate, by triggering apoptosis and necrosis, as well as by arresting the cell cycle. nih.gov The apoptotic effects of zinc are cell-type specific and can involve the modulation of mitochondrial pathways and caspase activation. nih.gov

Gallic acid and its derivatives, such as EGCG, are also well-documented inducers of apoptosis in various cancer cell lines, including breast and prostate cancer. nih.govamazonaws.com These compounds can activate caspases and influence the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. nih.govnih.gov

The combination of zinc and gallic acid, often in the form of nanoparticles, has shown enhanced anti-cancer efficacy. For instance, zinc oxide nanoparticles have been shown to be cytotoxic to breast cancer cells (MCF-7) in a dose-dependent manner, with an IC50 of 121 µg/mL after 24 hours of treatment. nih.govnih.gov These nanoparticles induce apoptosis, as evidenced by an increase in the sub-G1 cell population and positive Annexin V staining. nih.govnih.gov Mechanistically, this is associated with the upregulation of pro-apoptotic genes like p53, p21, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. nih.govbohrium.comresearchgate.net

Furthermore, treatment with these nanoparticles can lead to cell cycle arrest. Studies have shown an increase in the percentage of cells in the G1 and G2/M phases of the cell cycle, confirming a blockage at these checkpoints. nju.edu.cn This is supported by the increased expression of cyclin D1 and cyclin B1. nju.edu.cn

Table 2: Effect of Zinc Oxide Nanoparticles on Cell Cycle Distribution in MCF-7 Breast Cancer Cells

| Treatment Concentration | % of Cells in Sub-G1 Phase (Apoptosis) |

| 0 µg/mL (Control) | 1.87% |

| IC25 | 71.49% |

| IC50 | 98.91% |

| IC75 | 99.44% |

Source: Adapted from cell cycle analysis of MCF-7 cells treated with biosynthesized ZnO NPs. nih.govnih.gov

Inhibition of Angiogenesis and Metastasis-Related Pathways (In Vitro Models)

The anti-cancer potential of zinc and gallate-containing compounds is partly attributed to their ability to interfere with angiogenesis and metastasis, the processes by which tumors develop a blood supply and spread to other parts of the body.

Zinc itself has been shown to regulate angiogenesis. ajsuccr.org It can act as a signaling factor to reduce multiple characteristics of metastasis, including migration, invasion, and angiogenesis, by affecting related pathways. ajsuccr.org For instance, zinc can inhibit the activity of matrix metalloproteinases-2 (MMP-2), a zinc-dependent enzyme crucial for the breakdown of the extracellular matrix, a key step in cell migration and invasion. ajsuccr.org Studies using the chicken chorioallantoic membrane (CAM) model, an in vivo model for studying angiogenesis, have demonstrated that zinc can inhibit the expression of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor. gulhanemedj.org Furthermore, zinc oxide nanoparticles have been shown to significantly reduce the formation, number, and length of blood vessels in CAM assays and inhibit the expression of key angiogenesis genes like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). d-nb.infonih.govjbiochemtech.com

Compounds containing the gallate moiety, such as epigallocatechin-3-gallate (EGCG), also exhibit significant anti-metastatic properties. EGCG can inhibit the activation of transcription factors like c-jun and NF-κB, which in turn suppresses the expression and activity of MMP-2 and MMP-9 in cancer cells. nih.gov This inhibition is mediated through the suppression of signaling pathways like ERK1/2 and p38. nih.gov The reactive oxygen species (ROS)-scavenging ability of gallated catechins can also down-regulate NFκB, leading to anti-invasive and anti-metastatic effects. mdpi.com

Modulation of Oncogenic Signaling Cascades

The progression of cancer is driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. Both zinc and gallate-containing phytochemicals can modulate these oncogenic signaling cascades.

Phytochemicals, in general, target signaling pathways at various levels, including transcription, protein activation, and intercellular communication. researchgate.net EGCG, a well-studied gallate compound, has been shown to interfere with multiple critical signaling pathways in cancer cells. nih.gov These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Insulin-like Growth Factor Receptor (IGFR), and Cyclooxygenase-2 (COX-2) pathways. nih.gov For example, EGCG can decrease the levels of PI3K and phospho-Akt while increasing ERK1/2 in prostate cancer cells, suggesting a role in modulating cell survival and apoptosis pathways. nih.gov

Zinc also plays a crucial role in intracellular signaling. Alterations in intracellular zinc levels can regulate downstream targets such as protein kinase C (PKC) and ERK1/2. nih.gov Zinc deficiency has been linked to decreased activation of the NFкB complex, a key regulator of immunity, inflammation, and cell survival. nih.gov This suggests that maintaining zinc homeostasis is critical for normal cellular signaling and that its dysregulation can impact oncogenic processes.

Table 1: Modulation of Oncogenic Signaling Pathways by Epigallocatechin-3-gallate (EGCG) in Cancer Cells This table is interactive. You can sort and filter the data.

| Signaling Pathway | Effect of EGCG | Downstream Target/Process Affected | Cell Model | Reference |

|---|---|---|---|---|

| NF-κB | Inhibition of activation | MMP-2, MMP-9, Bax/Bcl-2 ratio | Prostate Cancer (DU145) | nih.gov |

| MAPK (ERK1/2, p38) | Inhibition of phosphorylation | MMP-2, MMP-9 expression | Prostate Cancer (DU145) | nih.gov |

| PI3K/Akt | Decreased levels of PI3K and phospho-Akt | Cell survival | Prostate Cancer (DU145, LNCaP) | nih.gov |

| IGF-1R | Inhibition | Cell proliferation, apoptosis | Prostate Cancer | nih.gov |

Interactions with Specific Biomolecules (In Vitro)

Binding to Nucleic Acids (DNA, RNA) and Impact on Gene Expression

Zinc is essential for the structure and function of numerous proteins involved in nucleic acid metabolism and gene expression. nih.gov Zinc ions can interact directly with nucleic acids, although the specifics depend on the molecular context. nih.gov Studies with various zinc complexes show they can bind to DNA and RNA, with some complexes showing preferential binding to GC-rich DNA sequences or specific single-stranded RNA structures like polyadenylic acid (poly A). acspublisher.comrsc.org

The impact of zinc on gene expression is profound. Zinc deficiency can lead to increased DNA damage and affects the expression of genes related to immunity, stress response, and cell proliferation. nih.gov Conversely, zinc levels can regulate the expression of its own transporters (ZIP and ZnT families) and metallothioneins, creating a feedback loop to maintain homeostasis. nih.gov In specific in vitro and in vivo models, zinc has been shown to inhibit the expression of pro-angiogenic genes such as VEGFA, VEGFR1, NRP1, and FGF2. gulhanemedj.org

Enzyme Inhibition and Activation Mechanisms

Zinc is a catalytic cofactor for a vast number of enzymes, but it can also act as an inhibitor for others. Several cytosolic enzymes not known to require zinc for their primary function are inhibited by zinc ions, often with high affinity in the nanomolar range. nih.govnih.gov This inhibition can be competitive, suggesting zinc binds at or near the active site. nih.gov For example, zinc chelation is involved in the anti-angiogenic effect of some compounds by directly inhibiting the activity of the zinc-dependent enzyme MMP-2. ajsuccr.org

Conversely, the activation of many enzymes is dependent on the proper incorporation of zinc. This metalation process often occurs in the early secretory pathway (endoplasmic reticulum and Golgi apparatus) and is facilitated by specific zinc transporters like ZNT5-6 and ZNT7. nih.gov These transporters ensure that enzymes like tissue-nonspecific alkaline phosphatase (TNAP) and matrix metalloproteinases are correctly folded and activated with zinc before they reach their final destinations. nih.gov

Table 2: Examples of Enzymes Modulated by Zinc This table is interactive. You can sort and filter the data.

| Enzyme | Modulation by Zinc | Mechanism/Context | Reference |

|---|---|---|---|

| PTP-β (Protein Tyrosine Phosphatase) | Inhibition | High-affinity binding (Ki = 21 pM) | nih.gov |

| MMP-2 (Matrix Metalloproteinase-2) | Inhibition | Zinc chelation inhibits activity | ajsuccr.org |

| Aldolase | Inhibition | Zinc binds to an inhibitory site | nih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase | Inhibition | Zinc binds to an inhibitory site | nih.gov |

| TNAP (Tissue-Nonspecific Alkaline Phosphatase) | Activation | Metalation in the early secretory pathway via ZNT proteins | nih.gov |

| MMP-9 (Matrix Metalloproteinase-9) | Activation | Metalation in the early secretory pathway via ZNT proteins | nih.gov |

Protein Binding Dynamics and Conformational Changes

The interaction of zinc and gallate-containing molecules with proteins can lead to significant changes in protein structure and function. The binding of zinc ions can induce conformational changes in proteins, as demonstrated in the hepatitis B virus capsid protein, where zinc binding enhances the rate of assembly. nih.gov Molecular dynamics simulations show that zinc coordination in protein binding sites is dynamic, with the ion capable of binding to various residues, primarily cysteine, but also water molecules or backbone carbonyl oxygens. nih.gov Substrate binding in zinc transporters, for example, induces large conformational changes that are central to their transport mechanism. nih.govbiorxiv.org

Studies on EGCG and its interaction with proteins reveal that the presence of zinc can enhance these interactions. For instance, the binding of zinc to bovine serum albumin and myoglobin (B1173299) increases the binding affinity for EGCG and can even shift the EGCG binding site on the protein. nih.gov EGCG itself has been found to bind specifically to a range of human plasma proteins, including fibronectin and fibrinogen. mdpi.com It can also act as a "molecular glue," enhancing interactions between different proteins, such as in zein-β-lactoglobulin complexes. researchgate.net

Zinc Ionophore Activity and Modulation of Intracellular Zinc Signaling

A key mechanism by which gallate-containing polyphenols can exert their biological effects is through their activity as zinc ionophores. An ionophore is a molecule that can transport ions across lipid membranes. Studies have demonstrated that dietary polyphenols like EGCG can chelate zinc ions and act as zinc ionophores, transporting them across the plasma membrane into the cell, independent of the cell's own zinc transporter proteins. alexoratech.comacs.org This action has been confirmed in both mouse hepatocarcinoma cells and in artificial liposome (B1194612) models. acs.orgnih.gov

By increasing the amount of "labile" or easily interchangeable zinc within the cell, these compounds can profoundly modulate intracellular zinc signaling. alexoratech.comwordpress.com Zinc is now considered a major signaling molecule, akin to calcium, involved in transmitting information in response to extracellular stimuli. nih.govkcl.ac.uk These "zinc signals" can be rapid, transient increases in intracellular free zinc (a "Zn wave") or longer-term changes dependent on gene expression. nih.gov The ability of a compound like zinc gallate to act as an ionophore provides a direct mechanism to influence these zinc-dependent signaling pathways, which regulate everything from enzyme activity and gene expression to cell fate and apoptosis. nih.govwordpress.com

Table 3: Summary of Zinc Ionophore Activity of Epigallocatechin-gallate (EGCG) This table is interactive. You can sort and filter the data.

| Experimental Model | Observation | Key Finding | Reference |

|---|---|---|---|

| Mouse Hepatocarcinoma (Hepa 1-6) Cells | Treatment with EGCG + ZnCl2 increased intracellular labile zinc, detected by FluoZin-3. | EGCG increases intracellular labile zinc concentration in a cellular context. | alexoratech.comacs.org |

| Unilamellar Liposomes | Combination of EGCG and zinc triggered a rapid increase of FluoZin-3 fluorescence within liposomes. | Demonstrates direct transport of zinc across a lipid membrane, confirming ionophore activity independent of cellular machinery. | alexoratech.comnih.gov |

| Comparative Analysis | EGCG and Quercetin (B1663063) doubled the amount of detectable zinc after 1 hour in the presence of external zinc. | Dietary polyphenols with gallate moieties can function as effective zinc ionophores. | wordpress.com |

Emerging Applications and Interdisciplinary Research Directions

Materials Science Applications

The interaction between 3,4,5-trihydroxybenzoic acid (gallic acid) and zinc ions has led to the development of novel materials with tailored properties. These materials are finding applications in diverse areas such as catalysis, coatings, and electronics.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of 3,4,5-trihydroxybenzoic acid as a ligand in combination with zinc has resulted in the synthesis of new MOFs and coordination polymers with interesting structural and functional properties.

Gallic acid can act as a versatile organic linker in the creation of these frameworks. For instance, gallate-based MOFs, designated as M-gallate, have been synthesized through the reaction of metal salts and gallic acid. mdpi.com These frameworks can incorporate both divalent and trivalent cations while maintaining charge balance. mdpi.com The synthesis process for these materials is often environmentally friendly, avoiding the use of organic solvents. mdpi.com

Zinc-based coordination polymers have also been designed and synthesized using a multi-ligand approach at room temperature. rsc.org In some cases, these polymers are created using an aromatic ligand like 1,3,5-benzenetricarboxylic acid (BTC) in ionic liquid microemulsions, offering a green and energy-efficient synthesis route. rsc.org The resulting zinc-based MOFs can exhibit various morphologies, such as long rods, depending on the synthesis conditions. rsc.org Researchers have also successfully synthesized novel zinc-based MOFs using benzoic acid derivatives through solvothermal methods, highlighting the versatility of carboxylate-containing ligands in forming stable frameworks. brieflands.comresearchgate.net The specific coordination of zinc ions with carboxylate groups from the organic linkers is a common feature in these structures. mdpi.com

These zinc-gallic acid-based MOFs and coordination polymers are being explored for a variety of applications, including their use as catalysts and in the development of functional materials. For example, a Zn-gallate catalyst has demonstrated remarkable performance in the copolymerization of CO2 and propylene (B89431) oxide. acs.org Furthermore, the design of mixed-ligand architectured Zn-based coordination polymers has shown potential for energy storage applications. rsc.org

| MOF/Coordination Polymer | Metal Ion | Organic Ligand(s) | Synthesis Method | Potential Application |

| M-gallate | Ni(II), Mg(II), Co(II) | Gallic Acid | Not specified | Propyne/propylene separation |

| Zn-based 1D Coordination Polymer | Zn(II) | 4,4'-bipyridine, 1,3,5-benzenetricarboxylic acid | Slow diffusion | Energy storage |

| Zn-gallate | Zn(II) | Gallic Acid | Not specified | Catalysis (CO2 and propylene oxide copolymerization) |

| Zn-based MOF | Zn(II) | 4-dimethylaminobenzoic acid | Solvothermal | Drug delivery |

| [NaZn(C9H3O6)(H2O)4]·1.5H2O | Zn(II), Na(I) | 1,3,5-benzenetricarboxylic acid | Ionic liquid microemulsion | Not specified |

The functionalization of nanomaterials, particularly zinc oxide (ZnO) nanoparticles, with 3,4,5-trihydroxybenzoic acid has been shown to impart enhanced functionalities, most notably antioxidant and antibacterial properties. nih.govresearchgate.net This is achieved by covalently bonding the carboxyl group of gallic acid to the surface Zn²⁺ ions of the ZnO nanoparticles. nih.gov

These functionalized ZnO@gallic acid (ZnO@GA) nanoparticles are typically spherical and have a uniform size distribution. nih.gov The presence of gallic acid on the surface of the ZnO nanoparticles provides both antioxidant activity and a high affinity for bacterial cell membranes. nih.gov

The antioxidant activity of these functionalized nanoparticles has been demonstrated through methods like the 2,2'-azino-bis(ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, with reports of good antioxidative activity (69.71%). nih.govresearchgate.net This antioxidant property is crucial as it can help mitigate the oxidative stress that can be induced by ZnO nanoparticles alone. nih.gov

In terms of antibacterial functionality, ZnO@GA nanoparticles have shown significantly increased bactericidal activity compared to non-functionalized ZnO nanoparticles. nih.govresearchgate.net They have demonstrated particularly effective inhibition and high selectivity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that these nanoparticles can completely inhibit MRSA strains at concentrations of 50 and 100 μg/mL. nih.gov The enhanced antibacterial effect is attributed to the synergistic action of ZnO nanoparticles and the surface-bound gallic acid.

| Nanomaterial | Functionalizing Agent | Enhanced Functionality | Key Findings |

| ZnO@GA Nanoparticles | 3,4,5-trihydroxybenzoic acid (Gallic Acid) | Antioxidant, Antibacterial | Good antioxidative activity (69.71%); two to four-fold higher antibacterial activity than ZnO nanoparticles; highly effective against MRSA. nih.govresearchgate.net |

| Zinc nanoparticles coated with Gallic acid (Zn-GANPs) | 3,4,5-trihydroxybenzoic acid (Gallic Acid) | Potential anti-cancer | Ameliorated histopathological alterations in a rat model of hepatocellular carcinoma. ekb.eg |

The compound of 3,4,5-trihydroxybenzoic acid and zinc is being investigated for its potential in creating bioactive coatings and surface modifications to enhance the biocompatibility of medical implants, particularly those made of titanium and its alloys. researchgate.netnih.gov

One promising approach involves the use of a zinc gallate metal-organic framework (MOF) as a biocompatible coating. researchgate.net In this strategy, gallic acid serves as the natural organic linker, and zinc ions act as the metal component within the MOF structure. researchgate.net These bio-MOF coatings have been shown to exhibit excellent biocompatibility and can promote early osseointegration at the bone-implant interface. researchgate.net

The surface modification of titanium granules, used as bone substitute material, has also been explored to improve their bioactivity. nih.gov While this particular study focused on creating a nanostructured titanium oxide layer, the principle of surface modification to enhance biological response is directly relevant. nih.gov The goal of such modifications is to improve properties like bone bonding ability, which can be weak in unmodified titanium implants. nih.gov

Furthermore, research has demonstrated the successful grafting of gallic acid onto metallic surfaces, including Ti6Al4V. researchgate.net This surface functionalization aims to improve the biological response in applications such as bone contact. researchgate.net The development of bioactive coatings on zinc-based alloys for absorbable orthopedic implants is another area of active research. sorbonne-universite.fr These coatings can be designed to modulate the biodegradation rate of the implant while providing a bioactive surface. sorbonne-universite.fr

The combination of 3,4,5-trihydroxybenzoic acid and zinc has shown potential in the development of materials with interesting optical and electronic properties, including luminescence and applications in optoelectronic devices.

Zinc gallate (ZnGa₂O₄) is a notable example of a luminescent material derived from zinc and a gallium source, which can be conceptually linked to the broader family of zinc-based oxide materials. While not directly synthesized from gallic acid, its luminescent properties provide insight into the potential of zinc-based compounds in this field. ZnGa₂O₄ can exhibit blue, green, and red luminescence through self-excitation or doping with ions like Mn²⁺ and Cr³⁺. nih.gov For instance, undoped ZnGa₂O₄ nanoflowers can display blue luminescence, while doping with Mn²⁺ and Cr³⁺ can produce green and red emissions, respectively. nih.gov The solid fluorescence quantum yields for these emissions can be significant, reaching 32.3% for blue, 36.5% for green, and 40.7% for red. nih.gov

Cr³⁺-doped zinc gallate (ZnGa₂O₄:Cr³⁺) nanoparticles are particularly promising as they exhibit near-infrared (NIR) persistent luminescence around 700 nm. acs.org This property, combined with their chemical stability and low cytotoxicity, makes them suitable for various applications. acs.org The luminescence can be shifted from being host-dominant (300–600 nm) to Cr³⁺-dominant with doping. acs.org The photoluminescence quantum yield of optimized Cr³⁺-doped zinc gallate nanoparticles can reach as high as 51%. acs.org

Furthermore, research into zinc-based hybrid organic-inorganic compounds has revealed their potential for optoelectronic applications. researchgate.net While these studies may not exclusively use gallic acid, they demonstrate that such hybrid materials can have high absorbance in the far ultra-violet (FUV) region and a refractive index suitable for certain applications. researchgate.net The investigation of organic semiconductor films based on compounds like 8-hydroxyquinoline (B1678124) zinc also points to the potential for creating photoactive layers for use in organic electronic devices. mdpi.comresearchgate.net

| Material | Key Property | Emission/Absorption Range | Potential Application |

| ZnGa₂O₄ Nanoflowers | Full-color luminescence | Blue (456 nm), Green, Red | Color display, biological imaging, white light devices nih.gov |

| Cr³⁺-doped Zinc Gallate (ZGC) Nanoparticles | Near-infrared persistent luminescence | ~700 nm | Bioimaging acs.org |

| Zinc-based Hybrid Organic-Inorganic Compounds | High absorbance in FUV | 200–112 nm | Photothermolysis, UV protection researchgate.net |

| Zinc Gallate Phosphor | Electroluminescence | Green (520 nm) | Luminescence applications researchgate.net |

Role in Agricultural and Plant Science

The application of 3,4,5-trihydroxybenzoic acid and zinc is also being explored in the context of agriculture and plant science, with a focus on enhancing plant resilience to environmental stressors.

Both zinc and gallic acid have been independently shown to play roles in how plants respond to and tolerate stress, including oxidative stress. Zinc is an essential micronutrient that can induce changes in the metabolism of reactive oxygen and nitrogen species (ROS and RNS) in plants under stress. nih.gov For instance, in Brassica species, zinc stress has been observed to provoke changes in ROS and RNS metabolism, with oxidative components being predominant in the root system's response. nih.gov

Gallic acid, as a polyphenolic compound, has demonstrated a capacity to modulate plant defense mechanisms and improve tolerance to various stresses. For example, pre-soaking sunflower seeds in a gallic acid solution has been shown to confer tolerance to subsequent cadmium stress. nih.gov This pre-treatment helped to alleviate cadmium-induced growth inhibition and mitigate oxidative damage by enhancing the activity of antioxidant enzymes like catalase and ascorbate (B8700270) peroxidase. nih.gov Furthermore, gallic acid has been found to regulate primary root elongation in plants by modulating auxin transport and signaling. frontiersin.org

The combined application or presence of zinc and gallic acid could, therefore, offer a synergistic approach to enhancing plant stress tolerance. The antioxidant properties of gallic acid could complement the role of zinc in the plant's own antioxidant defense system, potentially leading to a more robust response to oxidative stress caused by various environmental factors.

Impact on Plant Growth and Development at a Molecular Level

While direct molecular-level studies on the 3,4,5-trihydroxybenzoic acid;zinc complex in plants are nascent, its effects can be inferred from the well-documented roles of its constituents: 3,4,5-trihydroxybenzoic acid (commonly known as gallic acid) and zinc. Gallic acid is a naturally occurring phenolic compound in plants, recognized for its antioxidant capabilities. scielo.brnih.gov Zinc is a vital micronutrient, serving as a critical cofactor for a multitude of enzymes involved in fundamental metabolic processes.

The chelation of zinc by gallic acid may substantially alter the bioavailability and movement of zinc within a plant. At the molecular level, this could lead to several key impacts:

Modulation of Enzymatic Activity: Zinc is integral to the function of enzymes like carbonic anhydrase, superoxide (B77818) dismutase, and various dehydrogenases. By potentially improving the delivery of zinc to these enzymes, the complex could influence crucial plant processes such as photosynthesis, respiration, and defense against oxidative stress.

Regulation of Gene Expression: Zinc availability is known to affect the expression of genes that code for metal-binding proteins and transporters. Consequently, the this compound complex could indirectly influence the genetic regulatory networks that manage metal homeostasis in plants.

Synergistic Antioxidant Effects: Both gallic acid and certain zinc-dependent enzymes have antioxidant properties. scielo.brmedchemexpress.cnresearchgate.net Their association in a complex could produce a synergistic effect, offering enhanced protection to plant cells from damage by reactive oxygen species, especially under environmental stress.

Soil Biogeochemistry and Nutrient Cycling Interactions

The behavior of the this compound complex in soil is dictated by the intricate interplay of biological, chemical, and geological factors that define soil biogeochemistry. researchgate.netufl.eduresearchgate.net The introduction of this complex can influence the cycling of nutrients and metals in the soil environment. usda.gov

Key interactions are thought to include:

Chelation and Metal Mobility: Gallic acid can act as a natural chelating agent, binding to zinc ions in the soil. This process can enhance the solubility and mobility of zinc, preventing it from becoming sequestered in forms unavailable to plants. This is especially significant in soils with high pH, where the availability of micronutrients like zinc is often restricted. ufl.edu

Microbial Influence: Soil microorganisms are fundamental to nutrient cycling. researchgate.netusda.gov The gallic acid portion of the complex can be utilized as a carbon source by soil microbes. The microbial breakdown of this complex would release zinc into the soil solution, thereby affecting its availability for plant uptake and further microbial processes.